molecular formula C17H20BrN3O6S B298081 N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

Numéro de catalogue B298081
Poids moléculaire: 474.3 g/mol
Clé InChI: QTEMFJLSMOYBSU-DJKKODMXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple kinases. It was first synthesized by the German pharmaceutical company Bayer AG in 1999. Since then, it has been extensively studied for its potential use in the treatment of various types of cancer.

Mécanisme D'action

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 works by inhibiting the activity of several kinases that are involved in the development and progression of cancer. It binds to the ATP-binding site of these kinases, preventing them from phosphorylating downstream targets. This leads to the inhibition of cell proliferation, angiogenesis, and metastasis.
Biochemical and physiological effects:
N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has also been shown to have immunomodulatory effects, which may help to enhance the immune response against cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, its efficacy may vary depending on the specific cancer cell line being studied.

Orientations Futures

There are several future directions for research on N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective inhibitors of the kinases targeted by N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. Additionally, there is ongoing research into the mechanisms underlying the immunomodulatory effects of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006, which may help to develop new immunotherapies for cancer.

Méthodes De Synthèse

The synthesis of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 involves several steps. The first step is the reaction between 4-bromo-5-methyl-2-furancarboxaldehyde and hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl methanesulfonate to form the final product, N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. The synthesis of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been optimized over the years to improve its yield and purity.

Applications De Recherche Scientifique

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of several kinases, including Raf, VEGFR, and PDGFR. These kinases play a crucial role in the development and progression of cancer. By inhibiting their activity, N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 can prevent the growth and spread of cancer cells.

Propriétés

Nom du produit

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

Formule moléculaire

C17H20BrN3O6S

Poids moléculaire

474.3 g/mol

Nom IUPAC

N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H20BrN3O6S/c1-11-14(18)7-13(27-11)9-19-20-17(22)10-21(28(4,23)24)15-6-5-12(25-2)8-16(15)26-3/h5-9H,10H2,1-4H3,(H,20,22)/b19-9+

Clé InChI

QTEMFJLSMOYBSU-DJKKODMXSA-N

SMILES isomérique

CC1=C(C=C(O1)/C=N/NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br

SMILES

CC1=C(C=C(O1)C=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br

SMILES canonique

CC1=C(C=C(O1)C=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.